molecular formula C26H24N2O4 B5916703 N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]

N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]

Cat. No. B5916703
M. Wt: 428.5 g/mol
InChI Key: WOCQSKUXJDNENY-JYFOCSDGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide], also known as PBMA, is a synthetic compound that has been extensively studied for its potential applications in various fields of science. PBMA is a bisacrylamide derivative that has been synthesized through a simple and efficient method. The compound has been shown to possess a wide range of biological and pharmacological properties, making it a promising candidate for further research.

Mechanism of Action

The exact mechanism of action of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] is not fully understood. However, it has been suggested that the compound may exert its biological effects through the inhibition of enzymes or through the disruption of cellular membranes. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and physiological effects:
N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been shown to possess a wide range of biochemical and physiological effects. The compound has been shown to inhibit the growth of various bacterial and fungal strains, including Staphylococcus aureus and Candida albicans. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been shown to induce apoptosis in cancer cells, suggesting that it may have potential as an anticancer agent. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been investigated for its potential use as a biosensor and as a drug delivery system.

Advantages and Limitations for Lab Experiments

N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has several advantages for use in lab experiments. The compound is easy to synthesize and purify, and it has been shown to be biocompatible and non-toxic. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has a wide range of biological and pharmacological properties, making it a versatile compound for use in various fields of science.
However, there are also some limitations to the use of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] in lab experiments. The exact mechanism of action of the compound is not fully understood, and further research is needed to elucidate its mode of action. Additionally, the compound may have limited solubility in certain solvents, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]. One potential area of research is the development of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide]-based biosensors for the detection of various biomolecules. Additionally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] may have potential as a drug delivery system for targeted drug delivery. Further research is also needed to elucidate the exact mechanism of action of N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] and to investigate its potential as an anticancer agent. Finally, N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] may have potential applications in the development of new antibacterial and antifungal agents.

Synthesis Methods

N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] can be synthesized through a simple and efficient method using acryloyl chloride and 4-methoxyaniline as starting materials. The reaction is carried out in the presence of a base such as triethylamine, and the product is purified through column chromatography. The yield of the reaction is typically high, and the purity of the final product is excellent.

Scientific Research Applications

N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has been extensively studied for its potential applications in various fields of science. The compound has been shown to possess antibacterial, antifungal, and antitumor properties. N,N'-1,2-phenylenebis[3-(4-methoxyphenyl)acrylamide] has also been investigated for its potential use as a biosensor and as a drug delivery system. The compound has been shown to be biocompatible and non-toxic, making it a promising candidate for further research.

properties

IUPAC Name

(E)-3-(4-methoxyphenyl)-N-[2-[[(E)-3-(4-methoxyphenyl)prop-2-enoyl]amino]phenyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N2O4/c1-31-21-13-7-19(8-14-21)11-17-25(29)27-23-5-3-4-6-24(23)28-26(30)18-12-20-9-15-22(32-2)16-10-20/h3-18H,1-2H3,(H,27,29)(H,28,30)/b17-11+,18-12+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOCQSKUXJDNENY-JYFOCSDGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C=CC(=O)NC2=CC=CC=C2NC(=O)C=CC3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)/C=C/C(=O)NC2=CC=CC=C2NC(=O)/C=C/C3=CC=C(C=C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

428.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E,2'E)-N,N'-benzene-1,2-diylbis[3-(4-methoxyphenyl)prop-2-enamide]

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